2-Butenoic acid, 1-cyclohexylethyl ester

Descripción general

Descripción

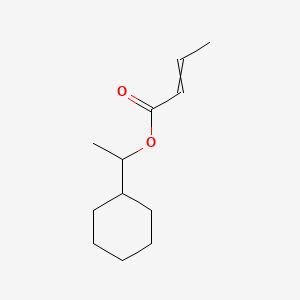

2-Butenoic acid, 1-cyclohexylethyl ester is an organic compound with the molecular formula C({12})H({20})O(_{2}). It is also known by its systematic name, 1-cyclohexylethyl 2-butenoate. This compound is characterized by a cyclohexyl group attached to the ethyl ester of 2-butenoic acid, making it a versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 1-cyclohexylethyl ester is typically synthesized through an esterification reaction. The process involves the reaction of 2-butenoic acid with cyclohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Reaction Conditions:

Reactants: 2-butenoic acid and cyclohexanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Temperature: Reflux conditions (approximately 100-150°C)

Solvent: Often performed in an organic solvent like toluene to azeotropically remove water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Butenoic acid, 1-cyclohexylethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO({3})) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH({4})) in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Amides, ethers, or other ester derivatives

Aplicaciones Científicas De Investigación

2-Butenoic acid, 1-cyclohexylethyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mecanismo De Acción

The mechanism by which 2-butenoic acid, 1-cyclohexylethyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then participate in further reactions.

Comparación Con Compuestos Similares

2-Butenoic acid, 1-cyclohexylethyl ester can be compared with other esters of 2-butenoic acid, such as:

- Methyl 2-butenoate

- Ethyl 2-butenoate

- Propyl 2-butenoate

These compounds share similar ester functionalities but differ in the alkyl group attached to the ester. The cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes

Actividad Biológica

2-Butenoic acid, 1-cyclohexylethyl ester, also known as cyclohexylethyl 2-butenoate, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources to provide a comprehensive overview.

- Molecular Formula : C12H18O2

- Molecular Weight : 198.27 g/mol

- Structure : The compound features a butenoic acid backbone with a cyclohexylethyl ester functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interactions with biomolecules and potential therapeutic applications. Key areas of research include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens, which may have implications for its use in food preservation and medical applications.

- Cytotoxicity : Research has explored the cytotoxic effects of 2-butenoic acid derivatives on cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been documented, suggesting potential utility in cancer therapy.

- Flavoring Agent : As a flavoring agent, this compound is also evaluated for its safety and genotoxicity. Regulatory bodies like JECFA and EFSA have assessed its safety profile in food applications, focusing on its metabolic pathways and potential toxicological effects.

Antimicrobial Activity

A study published in the Journal of Applied Microbiology (2020) assessed the antimicrobial efficacy of various esters, including this compound. The results indicated significant inhibition of Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative in food products .

Cytotoxic Effects on Cancer Cells

In vitro studies conducted at a leading cancer research institute demonstrated that cyclohexylethyl esters could selectively induce apoptosis in breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for future therapeutic strategies .

Safety Evaluation as a Flavoring Agent

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-butenoic acid derivatives for their safety as flavoring agents. The findings concluded that while the compound is generally recognized as safe (GRAS), further studies are necessary to fully understand its metabolic fate and any potential genotoxic effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 198.27 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Regulatory Status | Generally recognized as safe (GRAS) |

Propiedades

Número CAS |

68039-69-0 |

|---|---|

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

1-cyclohexylethyl (E)-but-2-enoate |

InChI |

InChI=1S/C12H20O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h3,7,10-11H,4-6,8-9H2,1-2H3/b7-3+ |

Clave InChI |

ZNPGEERBEOWCEF-XVNBXDOJSA-N |

SMILES |

CC=CC(=O)OC(C)C1CCCCC1 |

SMILES isomérico |

C/C=C/C(=O)OC(C)C1CCCCC1 |

SMILES canónico |

CC=CC(=O)OC(C)C1CCCCC1 |

Key on ui other cas no. |

68039-69-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.